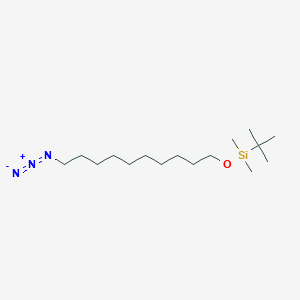
(10-Azidodecyloxy)-tert-butyldimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10-Azidodecyloxy)-tert-butyldimethylsilane is a chemical compound that features an azide group attached to a decyloxy chain, which is further bonded to a tert-butyldimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10-Azidodecyloxy)-tert-butyldimethylsilane typically involves the reaction of 10-bromodecanol with sodium azide to form 10-azidodecanol. This intermediate is then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(10-Azidodecyloxy)-tert-butyldimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reduction or the Curtius rearrangement.
Cycloaddition Reactions: The azide group can react with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Staudinger Reduction: Typically involves the use of triphenylphosphine in an inert solvent like tetrahydrofuran (THF).
Curtius Rearrangement: Often carried out with heat or in the presence of a base.
Huisgen Cycloaddition: Requires a copper(I) catalyst and can be performed in solvents like dimethyl sulfoxide (DMSO) or water.
Major Products
Staudinger Reduction: Produces primary amines.
Curtius Rearrangement: Yields isocyanates, which can further react to form ureas or carbamates.
Huisgen Cycloaddition: Forms 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science.
Applications De Recherche Scientifique
(10-Azidodecyloxy)-tert-butyldimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various functionalized molecules, including triazoles and amines.
Materials Science: Employed in the preparation of polymer networks and dendrimers, which have applications in drug delivery and smart materials.
Bioconjugation: Utilized in click chemistry for labeling and modifying biomolecules.
Mécanisme D'action
The mechanism of action of (10-Azidodecyloxy)-tert-butyldimethylsilane primarily involves its azide group, which can participate in cycloaddition and substitution reactions. The azide group is highly reactive and can form stable triazole rings when reacted with alkynes, a process facilitated by copper(I) catalysts. This reactivity makes it a valuable tool in click chemistry for creating stable covalent bonds between molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(10-Azidodecyloxy)-trimethylsilane: Similar structure but with a trimethylsilyl group instead of tert-butyldimethylsilane.
(10-Azidodecyloxy)-triethylsilane: Features a triethylsilyl group.
(10-Azidodecyloxy)-triphenylsilane: Contains a triphenylsilyl group.
Uniqueness
(10-Azidodecyloxy)-tert-butyldimethylsilane is unique due to the presence of the tert-butyldimethylsilyl group, which provides steric hindrance and can influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity is desired.
Propriétés
IUPAC Name |
10-azidodecoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35N3OSi/c1-16(2,3)21(4,5)20-15-13-11-9-7-6-8-10-12-14-18-19-17/h6-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUBRCWTRXCAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35N3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formylbenzamide;2,2,2-trifluoroacetic acid](/img/structure/B8124855.png)
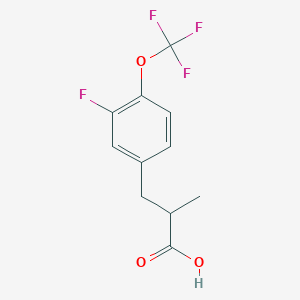
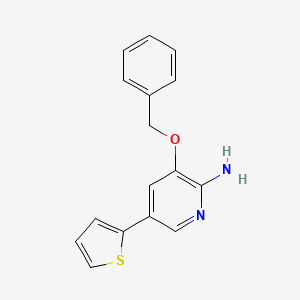
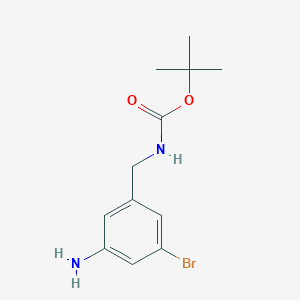
![Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-phenyl]-methanone](/img/structure/B8124894.png)
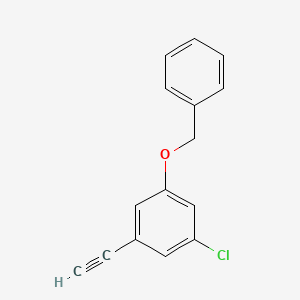
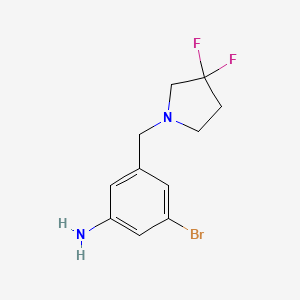
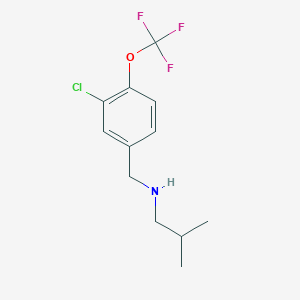

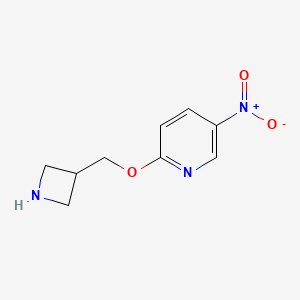
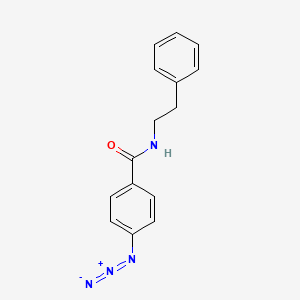
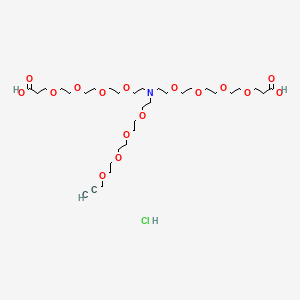
![2-Chloro-6-methyl-thieno[3,2-d]pyrimidine](/img/structure/B8124948.png)
![tert-Butyl-[2-(4-ethynyl-phenoxy)-ethoxy]-dimethyl-silane](/img/structure/B8124951.png)
